

# PhAc-ALGP-Dox: Enhanced Efficacy in High THOP1-Expressing Tumors

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |               |           |
|----------------------|---------------|-----------|
| Compound Name:       | PhAc-ALGP-Dox |           |
| Cat. No.:            | B15605057     | Get Quote |

A targeted doxorubicin prodrug, **PhAc-ALGP-Dox** (also known as CBR-049), demonstrates superior antitumor activity in preclinical models of tumors with high expression of thimet oligopeptidase 1 (THOP1), offering a promising strategy to improve the therapeutic index of conventional doxorubicin.

Researchers and drug development professionals are continually seeking to enhance the tumor-specificity of potent chemotherapeutics like doxorubicin, thereby minimizing systemic toxicity. **PhAc-ALGP-Dox** is a novel prodrug designed for targeted activation within the tumor microenvironment. Its unique two-step activation mechanism is initiated by the enzyme THOP1, which is often overexpressed in various solid tumors.[1][2]

# Mechanism of Action: A Two-Step Targeted Activation

**PhAc-ALGP-Dox** is engineered as a cell-impermeable tetrapeptide conjugate of doxorubicin, rendering it inactive in circulation.[1] Upon reaching the tumor microenvironment, the prodrug undergoes a sequential cleavage process:

• Extracellular Activation by THOP1: In the vicinity of the tumor, THOP1 cleaves the tetrapeptide, generating a cell-permeable dipeptide-doxorubicin conjugate (GP-Dox). This intermediate is still biologically inactive.[1][2]



 Intracellular Cleavage: The GP-Dox conjugate is then taken up by tumor cells, where it is further processed by intracellular enzymes such as Fibroblast Activation Protein-alpha (FAPα) and/or Dipeptidyl Peptidase-4 (DPP4) to release the active cytotoxic agent, doxorubicin.[1][2]

This targeted activation strategy leads to a significantly higher concentration of active doxorubicin within the tumor, enhancing its anti-cancer efficacy while reducing exposure to healthy tissues and thereby mitigating side effects like cardiotoxicity.[1][3]



Click to download full resolution via product page



### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Enhanced Antitumor Efficacy of PhAc-ALGP-Dox, an Enzyme-Activated Doxorubicin Prodrug, in a Panel of THOP1-Expressing Patient-Derived Xenografts of Soft Tissue Sarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Enhanced Antitumor Efficacy of PhAc-ALGP-Dox, an Enzyme-Activated Doxorubicin Prodrug, in a Panel of THOP1-Expressing Patient-Derived Xenografts of Soft Tissue Sarcoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. PhAc-ALGP-Dox, a Novel Anticancer Prodrug with Targeted Activation and Improved Therapeutic Index PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [PhAc-ALGP-Dox: Enhanced Efficacy in High THOP1-Expressing Tumors]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15605057#phac-algp-dox-efficacy-in-thop1-high-vs-thop1-low-tumors]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote



Check Availability & Pricing



## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com